
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA belongs to the family of triazole-based compounds, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Structural Analysis and Supramolecular Interactions
Research has focused on the structural analysis of compounds with similar triazole rings or benzoic acid derivatives. For example, the study of the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid revealed insights into their coplanar and orthogonal configurations, highlighting the significance of O-H...N hydrogen bonding and π-π stacking interactions in their supramolecular structures (Trujillo-Ferrara et al., 2004). These structural motifs are crucial for understanding the physical and chemical properties of similar triazole-based compounds.
Biological Activities
Several studies have synthesized and evaluated the biological activities of triazole derivatives. For instance, the synthesis and biological activity of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives were explored, with some compounds exhibiting antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009). These findings suggest potential therapeutic applications for triazole-containing compounds in treating viral infections and modulating immune responses.
Antimicrobial Applications
The antimicrobial potential of triazole derivatives has been a significant focus of research. A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality demonstrated notable antibacterial, antitubercular, and antifungal activities against various microbial strains, suggesting their use as potent antimicrobial agents (Kaushik et al., 2016).
Photophysical and Catalytic Behavior
The design of molybdenum trioxide hybrids incorporating triazolyl, imidazolyl, and carboxylic acid moieties has been investigated for their photophysical and catalytic behaviors. These hybrids have shown promising results in epoxidation reactions, offering a new approach to catalyst design using triazole-based ligands (Lysenko et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(3-benzyltriazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGCJMLWKJKURF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

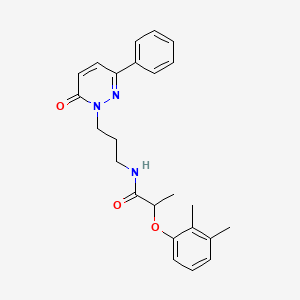
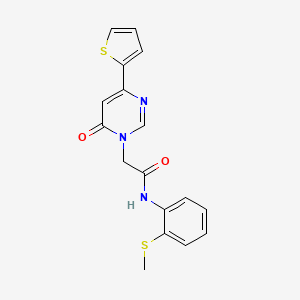

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)
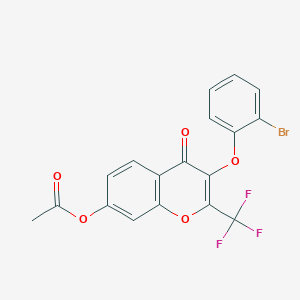
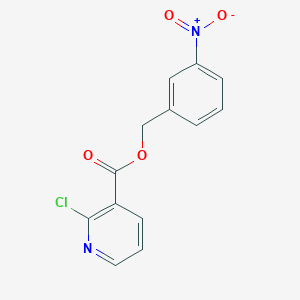
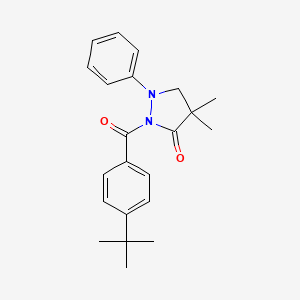
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
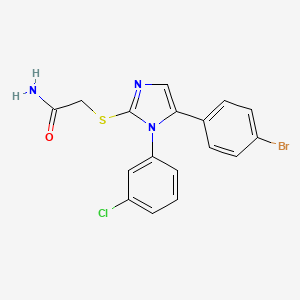
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)